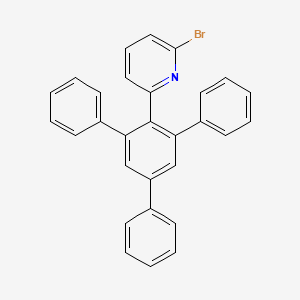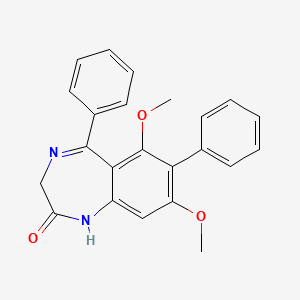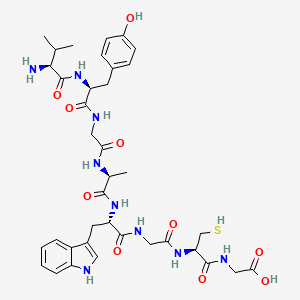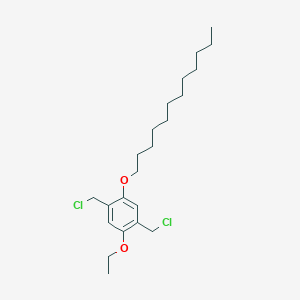![molecular formula C11H28SSi2 B14187083 Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- CAS No. 833460-47-2](/img/structure/B14187083.png)
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a complex organic moiety. This compound is notable for its unique chemical structure, which includes both methylthio and trimethylsilyl groups, making it a versatile reagent in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- typically involves the reaction of a silane precursor with appropriate organic reagents under controlled conditions. One common method includes the reaction of (1,1-dimethylethyl)dimethylsilane with a methylthio and trimethylsilyl-substituted reagent in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the silane group, converting it to a silanol or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the silicon atom, where various nucleophiles can replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Silanols, siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- finds applications in several fields:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, where its unique properties enhance performance.
作用机制
The compound exerts its effects primarily through its ability to participate in various chemical reactions. The silane group can act as a hydride donor or acceptor, facilitating reduction or oxidation reactions. The methylthio group can undergo nucleophilic attack, leading to substitution reactions. The trimethylsilyl group provides steric protection, influencing the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]- is unique due to the presence of both methylthio and trimethylsilyl groups, which confer distinct reactivity and stability. This combination is not commonly found in other silane compounds, making it particularly valuable for specific synthetic applications and material modifications.
属性
CAS 编号 |
833460-47-2 |
|---|---|
分子式 |
C11H28SSi2 |
分子量 |
248.58 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-[methylsulfanyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C11H28SSi2/c1-11(2,3)14(8,9)10(12-4)13(5,6)7/h10H,1-9H3 |
InChI 键 |
NXFHSROFSCEPCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)C([Si](C)(C)C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

silane](/img/structure/B14187046.png)

![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
